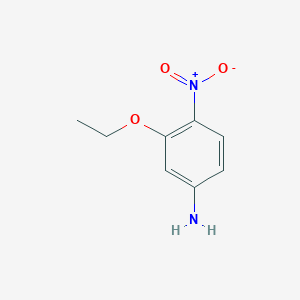

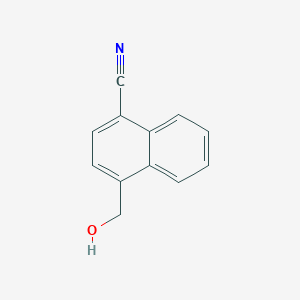

4-(Hydroxymethyl)naphthalene-1-carbonitrile

Vue d'ensemble

Description

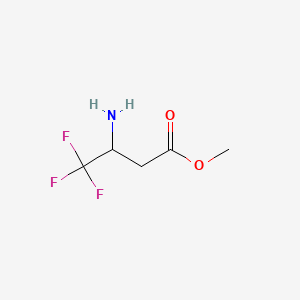

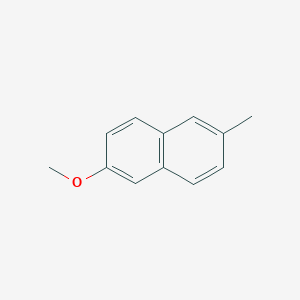

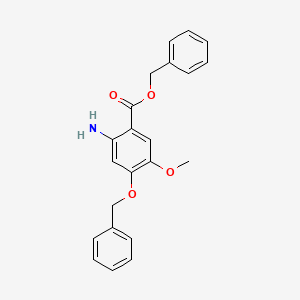

4-(Hydroxymethyl)naphthalene-1-carbonitrile is a chemical compound with the molecular formula C12H9NO and a molecular weight of 183.21 g/mol . It is not intended for human or veterinary use and is used only for research purposes.

Synthesis Analysis

The synthesis of 4-(Hydroxymethyl)naphthalene-1-carbonitrile involves a reaction with lithium hydroxide monohydrate and anhydrous sodium carbonate in 1,4-dioxane at 100 degrees Celsius for 3 hours . The starting compound is 4-(bromomethyl)-1-naphthalenecarbonitrile . After the reaction is completed, the mixture is cooled to room temperature, extracted with ethyl acetate, washed, and the organic phase is washed with saturated brine . The product is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain 4-(hydroxymethyl)-1-naphthalenenitrile as a white solid . The yield of this reaction is 85.3% .Chemical Reactions Analysis

The main chemical reaction involved in the synthesis of 4-(Hydroxymethyl)naphthalene-1-carbonitrile is the reaction with lithium hydroxide monohydrate and anhydrous sodium carbonate in 1,4-dioxane . This reaction takes place at 100 degrees Celsius for 3 hours .Applications De Recherche Scientifique

Synthetic Chemistry Applications

- Research focused on improving the synthetic route of 4-amino-1-naphthalene carbonitrile, highlighting its significance as a pharmaceutical and chemical intermediate. The study demonstrated an efficient method involving amino protection, nucleophilic substitution, and amino unprotection, achieving a total yield of 81.6% and suggesting enhanced efficiency and reduced environmental impact when using L-proline as a catalyst and CuCN for the cyano introduction (Qin Yu, 2012).

Photopolymerization Processes

- 1-Amino-4-methyl-naphthalene-2-carbonitrile derivatives were proposed as photosensitizers in photopolymerization processes for 3D printing applications. These derivatives demonstrated versatility in initiating systems for various photopolymerizations, showing potential in fabricating 3D structures using visible light sources (Emilia Hola et al., 2020).

Organic Electronics

- Naphthalene-based materials have been explored for their potential in organic light-emitting diodes (OLEDs), with studies designing and synthesizing host materials for red phosphorescent OLEDs. These materials showed excellent device performance at low doping concentrations, indicating their utility in cost-effective and highly efficient red PHOLEDs (J. Li et al., 2018).

Environmental Science

- Adsorption studies of hydroxyl- and amino-substituted aromatics to carbon nanotubes were evaluated, with findings suggesting strong adsorptive interactions due to the electron-donating effect of the hydroxyl group and the Lewis acid-base interaction, which could have implications for the selective removal of environmental contaminants (Wei Chen et al., 2008).

Propriétés

IUPAC Name |

4-(hydroxymethyl)naphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKDOSHWQBLVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=CC=C(C2=C1)CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435603 | |

| Record name | 4-(Hydroxymethyl)naphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)-1-naphthonitrile | |

CAS RN |

79996-90-0 | |

| Record name | 4-(Hydroxymethyl)naphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.